molecular formula C11H17N3O2S B215582 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

Cat. No.: B215582
M. Wt: 255.34 g/mol
InChI Key: DCFRLLOEGZBAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting hydrazine hydrate with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced by reacting the thiadiazole intermediate with tert-butyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Tetrahydrofuran-2-carboxamide: The final step involves the reaction of the thiadiazole intermediate with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); carried out in organic solvents such as dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives of the thiadiazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the original groups.

Scientific Research Applications

Chemistry: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide is used as a building block in the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry to form metal complexes .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines .

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a potential lead compound for drug development .

Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives. It is also used in the formulation of agrochemicals and pesticides .

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, the compound can induce apoptosis by interacting with proteins involved in cell survival pathways .

Comparison with Similar Compounds

Uniqueness: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide is unique due to its combination of the thiadiazole ring and tetrahydrofuran-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)9-13-14-10(17-9)12-8(15)7-5-4-6-16-7/h7H,4-6H2,1-3H3,(H,12,14,15)

InChI Key

DCFRLLOEGZBAGE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CCCO2

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.